

# VRX0466617: A Selective Chk2 Inhibitor for Investigating DNA Repair Pathways

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## Compound of Interest

Compound Name: VRX0466617

Cat. No.: B1684048

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## Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**VRX0466617** is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR). In response to DNA double-strand breaks (DSBs), Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. This intricate control mechanism is essential for maintaining genomic integrity. The selectivity of **VRX0466617** for Chk2 over the related kinase Chk1 makes it an invaluable tool for dissecting the specific roles of Chk2 in DNA repair pathways and for exploring its therapeutic potential in oncology.

These application notes provide detailed protocols for utilizing **VRX0466617** to study Chk2-mediated DNA repair pathways in both biochemical and cellular contexts.

## Data Presentation

Table 1: Quantitative Data for **VRX0466617**

Parameter	Value	Remarks
IC50	120 nM	Half-maximal inhibitory concentration against Chk2.
Ki	11 nM	Inhibition constant, indicating high-affinity binding to Chk2.
Selectivity	>10 $\mu$ M	IC50 against Chk1, demonstrating high selectivity for Chk2.
Mechanism of Action	ATP-competitive	Competes with ATP for binding to the Chk2 kinase domain.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Chk2 signaling pathway and a general workflow for characterizing Chk2 inhibitors.

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